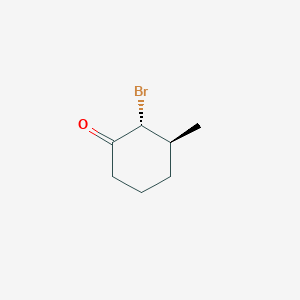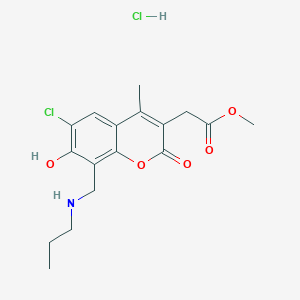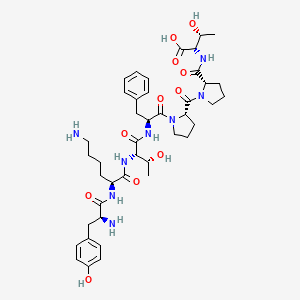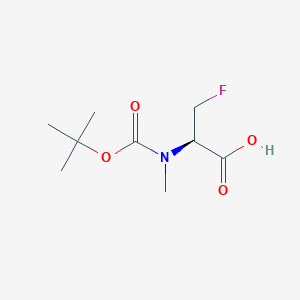
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which includes a bromine atom and a methyl group attached to a cyclohexanone ring. The specific configuration of the compound, denoted by (2R,3S), indicates the spatial arrangement of these substituents, which is crucial for its reactivity and interactions in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one typically involves the bromination of 3-methylcyclohexanone. One common method includes the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by the nucleophilic site on the cyclohexanone ring, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound in its pure form.
化学反应分析
Types of Reactions
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methylcyclohexanone derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) in polar solvents.
Reduction: Reducing agents such as NaBH4 or LiAlH4 in solvents like ethanol or ether.
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: 3-Methylcyclohexanone derivatives.
Reduction: 3-Methylcyclohexanol.
Oxidation: 3-Methylcyclohexanone carboxylic acid.
科学研究应用
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and fragrances.
作用机制
The mechanism of action of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the carbonyl group undergoes nucleophilic addition, leading to the formation of alcohols. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as it influences the spatial arrangement of the reactants and products.
相似化合物的比较
Similar Compounds
(2S,3R)-2-Bromo-3-methylcyclohexan-1-one: The enantiomer of the compound with opposite stereochemistry.
2-Bromo-3-methylcyclohexanone: A compound with similar structure but without specific stereochemistry.
3-Methylcyclohexanone: A related compound lacking the bromine substituent.
Uniqueness
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in asymmetric synthesis and in the study of stereochemical effects in various chemical and biological processes.
属性
CAS 编号 |
921770-71-0 |
|---|---|
分子式 |
C7H11BrO |
分子量 |
191.07 g/mol |
IUPAC 名称 |
(2R,3S)-2-bromo-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11BrO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3/t5-,7+/m0/s1 |
InChI 键 |
JUAKSRQOOTYMMW-CAHLUQPWSA-N |
手性 SMILES |
C[C@H]1CCCC(=O)[C@@H]1Br |
规范 SMILES |
CC1CCCC(=O)C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622832.png)


![1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B12622848.png)

![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline](/img/structure/B12622853.png)
![(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B12622855.png)
![1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12622856.png)
![2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro-](/img/structure/B12622861.png)

![(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one](/img/structure/B12622886.png)

![2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B12622896.png)
![3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol](/img/structure/B12622900.png)
